Cas no 95715-85-8 (Boc-D-ser-ome)

Boc-D-ser-ome structure
Boc-D-ser-ome structure
Nome del prodotto:Boc-D-ser-ome
Numero CAS:95715-85-8
MF:C9H17NO5
MW:219.234983205795
MDL:MFCD00270516
CID:803306
PubChem ID:377723

Boc-D-ser-ome Proprietà chimiche e fisiche

Nomi e identificatori

    • BOC-D-Serine methyl ester
    • N-(Tert-Butoxycarbonyl)-D-Serine Methyl Ester
    • (R)-Methyl 2-(tert-butoxycarbonylamino)-3-hydroxypropanoate
    • (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
    • Boc-D-Ser-Ome
    • D-Serine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
    • N-tert-Butoxycarbonyl-D-Serine Methyl Ester
    • methyl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
    • N-Boc-D-serine Methyl Ester
    • tert-Butyl [(R)-1-(methoxycarbonyl)-2-hydroxyethyl]carbamate
    • N-BOC-D-serine methylester
    • Boc-D-Serinemethyl ester
    • (-)-METHYL N-BOC-D-SERINATE
    • D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
    • NSC659314
    • N-BOC-D-serinem
    • N-[(1,1-Dimethylethoxy)carbonyl]-D-serine methyl ester (ACI)
    • D
    • Methyl (2R)-2-[[(tert-butoxy)carbonyl]amino]-3-hydroxypropanoate
    • Methyl (R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate
    • N-Boc-(D)-Serine methyl ester
    • N-BOC-D-Serine methyl ester,98%
    • AKOS015892723
    • B4859
    • DTXSID00327481
    • (r)-2-tert-butoxycarbonylamino-3-hydroxy-propionic acid methyl ester
    • SANNKFASHWONFD-ZCFIWIBFSA-N
    • 95715-85-8
    • methyl n-(tert-butoxycarbonyl)-d-serinate
    • EN300-332246
    • methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
    • N-[(1,1-Dimethylethoxy)carbonyl]-D-serine methyl ester
    • Q-101716
    • BB6YGX76JZ
    • methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate
    • tert-butyl (R)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate
    • SCHEMBL3617926
    • AC-24070
    • AS-12236
    • tert-Butyl [(R)-1-(Methoxycarbonyl)-2-hydroxyethyl]carbamate; (R)-Methyl 2-(tert-Butoxycarbonylamino)-3-hydroxypropanoate; N-[(1,1-Dimethylethoxy)carbonyl]-D-serine Methyl Ester;
    • AKOS015995302
    • N-(tert-Butoxycarbonyl)-D-serine methyl ester, 97%
    • J-300232
    • PD196118
    • MFCD00270516
    • methyl (R)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
    • M06200
    • METHYL N-BOC-D-SERINATE
    • CS-W019796
    • NSC-659314
    • HY-79513
    • Methyl (tert-butoxycarbonyl)-D-serinate
    • Boc-D-ser-ome
    • MDL: MFCD00270516
    • Inchi: 1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)/t6-/m1/s1
    • Chiave InChI: SANNKFASHWONFD-ZCFIWIBFSA-N
    • Sorrisi: [C@H](CO)(NC(=O)OC(C)(C)C)C(=O)OC

Proprietà calcolate

  • Massa esatta: 219.110673g/mol
  • Carica superficiale: 0
  • XLogP3: 0.2
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta legami ruotabili: 6
  • Massa monoisotopica: 219.110673g/mol
  • Massa monoisotopica: 219.110673g/mol
  • Superficie polare topologica: 84.9Ų
  • Conta atomi pesanti: 15
  • Complessità: 233
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Carica superficiale: 0
  • Conta Tautomer: 2

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.08 g/mL at 25 °C(lit.)
  • Punto di fusione: No data available
  • Punto di ebollizione: 215 °C(lit.)
  • Punto di infiammabilità: Gradi Fahrenheit:235,4°F
    Gradi Celsius:113°C
  • Indice di rifrazione: n20/D 1.453(lit.)
  • PSA: 84.86000
  • LogP: 0.43590
  • Attività ottica: [α]25/D +18.8°, c = 5 in methanol

Boc-D-ser-ome Informazioni sulla sicurezza

Boc-D-ser-ome Dati doganali

  • CODICE SA:2924199090
  • Dati doganali:

    Codice doganale cinese:

    2924199090

    Panoramica:

    2924199090. Altre amidi acicliche(compresi i carbammati aciclici)(compresi i suoi derivati e sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924199090. altre amidi acicliche (compresi i carbammati aciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

Boc-D-ser-ome Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-332246-10.0g
methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
95715-85-8 95.0%
10.0g
$22.0 2025-03-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0838569443-25g
Boc-D-ser-ome
95715-85-8 98%(HPLC)
25g
¥ 563.5 2024-07-19
Cooke Chemical
A1312012-25G
BOC-D-Serine methyl ester
95715-85-8 98%
25g
RMB 150.40 2025-02-21
Chemenu
CM119514-100g
N-Boc-D-serine Methyl Ester
95715-85-8 97%
100g
$*** 2023-03-29
ChemScence
CS-W019796-1kg
(R)-Methyl 2-(tert-butoxycarbonylamino)-3-hydroxypropanoate
95715-85-8 >97.0%
1kg
$696.0 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011536-5g
Boc-D-ser-ome
95715-85-8 98%
5g
¥25 2024-07-19
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H61296-5g
N-Boc-D-serine methyl ester, 97%
95715-85-8 97%
5g
¥1307.00 2023-03-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BQ177-100g
Boc-D-ser-ome
95715-85-8 97%
100g
¥531.0 2022-06-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B803250-25g
Boc-D-Serine methyl ester
95715-85-8 98%
25g
¥178.00 2022-09-02
TRC
B690475-10g
N-tert-Butoxycarbonyl-D-Serine Methyl Ester
95715-85-8
10g
$ 95.00 2022-06-06

Boc-D-ser-ome Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, 0 °C → 20 °C
Riferimento
A novel synthesis of highly substituted perhydropyrrolizines, perhydroindolizines, and pyrrolidines: inhibition of the peptidyl-prolyl cis/trans isomerase (PPIase) Pin1
Siegrist, Romain; Zurcher, Martina; Baumgartner, Corinne; Seiler, Paul; Diederich, Francois; et al, Helvetica Chimica Acta, 2007, 90(2), 217-259

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Methanol ;  14 h, rt
Riferimento
Therapeutic agent or prophylactic agent for pulmonary hypertension containing nipecotic acid derivative
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  5 h, rt
Riferimento
HIV inhibitor
, China, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  < 1 h, 0 °C; 14 h, rt; 3 h, 50 °C
Riferimento
Synthesis of D-Abrines by palladium-catalyzed reaction of ortho-iodoanilines with N-Boc-N-methylalanyl-substituted acetaldehyde and acetylene
Danner, Paulami; Morkunas, Marius; Maier, Martin E., Organic Letters, 2013, 15(10), 2474-2477

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, cooled
1.2 Solvents: Dichloromethane ;  30 min, cooled; 16 h, rt
Riferimento
Methods and intermediates for synthesizing SK1-I
, United States, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 20 min, 140 °C
Riferimento
A Novel Agonist of the Type 1 Lysophosphatidic Acid Receptor (LPA1), UCM-05194, Shows Efficacy in Neuropathic Pain Amelioration
Gonzalez-Gil, Ines; Zian, Debora; Vazquez-Villa, Henar; Hernandez-Torres, Gloria; Martinez, R. Fernando; et al, Journal of Medicinal Chemistry, 2020, 63(5), 2372-2390

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  rt; overnight, rt
Riferimento
Piperidine derivatives as aspartic protease inhibitors and their preparation, pharmaceutical compositions and use in the treatment of aspartic protease mediated diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Methanol ;  cooled; 14 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
Riferimento
Analgesic containing nipecotic acid derivative
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Methanol ;  cooled; 14 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
Riferimento
Preparation of nipecotic acid derivatives as sEH inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
Riferimento
Novel Peptidomimetic Cysteine Protease Inhibitors as Potential Antimalarial Agents
Micale, Nicola; Kozikowski, Alan P.; Ettari, Roberta; Grasso, Silvana; Zappala, Maria; et al, Journal of Medicinal Chemistry, 2006, 49(11), 3064-3067

Boc-D-ser-ome Raw materials

Boc-D-ser-ome Preparation Products

Boc-D-ser-ome Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:95715-85-8)BOC-D-SER-OME
sfd14254
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:95715-85-8)Boc-D-ser-ome
A26609
Purezza:99%
Quantità:1kg
Prezzo ($):267.0